
3-(Chloromethyl)-5-(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-(difluoromethyl)pyridine is a heterocyclic organic compound that features both chloromethyl and difluoromethyl functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(difluoromethyl)pyridine typically involves the introduction of chloromethyl and difluoromethyl groups onto a pyridine ring. One common method involves the chloromethylation of 5-(difluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the difluoromethylation of 3-(chloromethyl)pyridine using difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-(difluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine
- 5-(Difluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
Uniqueness
3-(Chloromethyl)-5-(difluoromethyl)pyridine is unique due to the presence of both chloromethyl and difluoromethyl groups on the same pyridine ring. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6ClF2N |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6ClF2N/c8-2-5-1-6(7(9)10)4-11-3-5/h1,3-4,7H,2H2 |
InChI Key |
UESDPHVYCYKSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


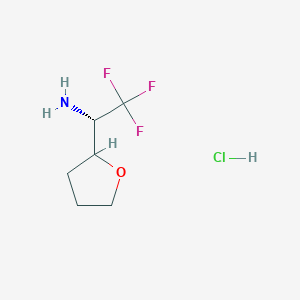
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)

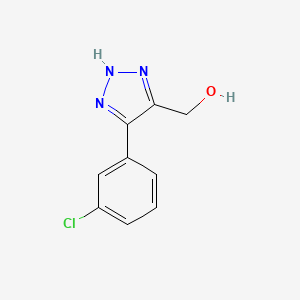
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
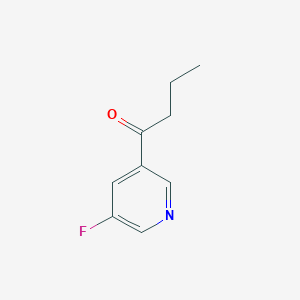
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
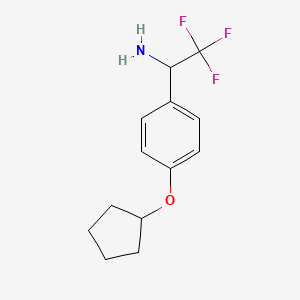
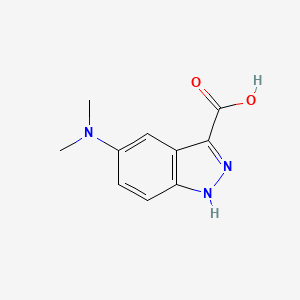
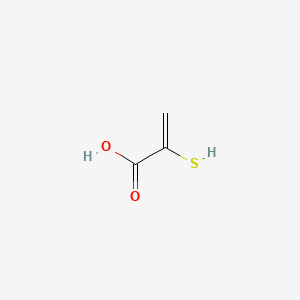
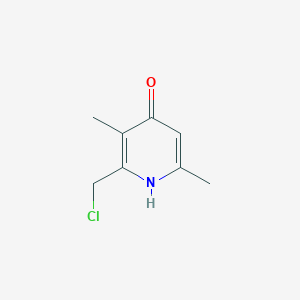
![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)
